BenchChemオンラインストアへようこそ!

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

SAR regioisomer trifluoromethyl

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2, molecular formula C18H11F3N2OS, molecular weight 360.4 g/mol) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine class—a fused tetracyclic heteroaromatic scaffold recognized for its privileged status in kinase inhibitor discovery and antimicrobial research. The compound features a 4-position thioether linkage connecting the benzofuro[3,2-d]pyrimidine core to a 3-(trifluoromethyl)benzyl group.

Molecular Formula C18H11F3N2OS
Molecular Weight 360.35
CAS No. 851130-50-2
Cat. No. B2505075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine
CAS851130-50-2
Molecular FormulaC18H11F3N2OS
Molecular Weight360.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C18H11F3N2OS/c19-18(20,21)12-5-3-4-11(8-12)9-25-17-16-15(22-10-23-17)13-6-1-2-7-14(13)24-16/h1-8,10H,9H2
InChIKeyGPWYORBEYQCAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2): Chemical Identity and Scaffold Context for Procurement Decisions


4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2, molecular formula C18H11F3N2OS, molecular weight 360.4 g/mol) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine class—a fused tetracyclic heteroaromatic scaffold recognized for its privileged status in kinase inhibitor discovery and antimicrobial research [1]. The compound features a 4-position thioether linkage connecting the benzofuro[3,2-d]pyrimidine core to a 3-(trifluoromethyl)benzyl group. This core scaffold underpins clinical-stage agents including the multi-kinase inhibitor amuvatinib (MP470) [2] and the selective CDC7 inhibitor XL413 (BMS-863233, IC50 = 3.4 nM) [3], as well as cercosporamide-inspired antifungal leads targeting Candida albicans Pkc1 (CaPkc1) [4].

Why Generic Substitution of 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine with In-Class Analogs Is Not Supported by Evidence


Benzofuro[3,2-d]pyrimidine derivatives are not functionally interchangeable. Substitution at the 4-position is a critical determinant of both target engagement profile and physicochemical behavior. XL413 (4-oxo, 8-chloro, 2-(S)-pyrrolidin-2-yl) achieves picomolar CDC7 inhibition through a specific hydrogen-bonding network incompatible with a 4-thioether [1], while amuvatinib employs a 4-piperazinecarbothioamide linker for multi-kinase engagement [2]. The thioether linkage in the target compound enables oxidative derivatization to sulfoxide and sulfone congeners—a synthetic versatility absent in 4-amino or 4-oxo analogs . Furthermore, the regioisomeric position of the trifluoromethyl group (meta vs. para) on the benzyl ring can materially alter inhibitory potency, as demonstrated in pyrimidine-containing SAR series where meta-CF3 substitution yielded superior activity over para [3]. Selecting the incorrect regioisomer or substitution pattern risks loss of desired pharmacological phenotype.

Quantitative Differentiation Evidence for 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2) vs. Closest Analogs


Meta vs. Para Regioisomer: CF3 Position on Benzyl Ring Modulates Inhibitory Potency in Pyrimidine-Containing Series

In a systematic SAR evaluation of pyrimidine-bearing analogues, compounds with a –CF3 substituent at the meta position of a benzylamine moiety exhibited superior inhibition of α-MSH-stimulated melanogenesis compared to their ortho- and para-substituted counterparts [1]. The meta-CF3 analogue demonstrated measurably higher potency than the para-CF3 congener within the same assay. Applied to the target compound (CAS 851130-50-2, 3-CF3 meta isomer) and its direct regioisomer (CAS 851130-51-3, 4-CF3 para isomer), this SAR trend supports a rationale for selecting the meta-substituted variant when optimizing for benzyl-group-dependent target interactions. Note: this is class-level inference; direct head-to-head comparison of CAS 851130-50-2 vs. CAS 851130-51-3 has not been published.

SAR regioisomer trifluoromethyl benzylthio pyrimidine

4-Thioether Oxidation Handle: Synthetic Versatility Not Available in 4-Oxo or 4-Amino Benzofuro[3,2-d]pyrimidines

The 4-position benzylthioether group in the target compound can be chemoselectively oxidized to the corresponding sulfoxide (using 1 equivalent H2O2 or mCPBA) or sulfone (using excess oxidant), generating two distinct derivatives from a single parent scaffold . This contrasts with the 4-oxo substitution pattern in XL413 (a cyclic amide carbonyl) and the 4-amino pattern in patent exemplars (US3706747), neither of which permits analogous post-synthetic oxidation tuning [1][2]. The sulfoxide and sulfone derivatives offer stepwise modulation of hydrogen-bond acceptor strength, polarity, and metabolic stability—a capability relevant to both medicinal chemistry optimization and chemical biology probe development.

thioether sulfoxide sulfone prodrug oxidation derivatization

Class-Level CaPkc1 Inhibition and Fluconazole Susceptibility Restoration: Benzofuro[3,2-d]pyrimidine Scaffold Validation

Benzofuro[3,2-d]pyrimidine derivatives derived from the natural product (–)-cercosporamide have demonstrated CaPkc1 inhibitory activity and, critically, the ability to restore fluconazole susceptibility in azole-resistant Candida albicans strains. In co-administration assays, benzofuropyrimidinedione 23 exhibited a synergistic effect with fluconazole on inhibition of cell growth of a fluconazole-resistant C. albicans strain [1]. The reference natural product (–)-cercosporamide inhibits CaPkc1 with IC50 = 44 nM [2]. A later synthetic analog, 4,7,9-trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide, achieved 87% CaPkc1 inhibition with 100-fold lower cytotoxicity than cercosporamide [3]. The target compound, while carrying a distinct 4-thioether-3-CF3-benzyl substitution pattern not directly tested in these studies, shares the identical benzofuro[3,2-d]pyrimidine core pharmacophore. Three synthetic benzofuro[3,2-d]pyrimidine derivatives evaluated for CaPkc1 inhibition showed optimal activity at 100 μM across all three compounds tested [4].

CaPkc1 Candida albicans antifungal fluconazole synergy azole resistance

Differentiation from XL413 (CDC7 Inhibitor): 4-Thioether vs. 4-Oxo Substitution Diverts Target Selectivity Profile

XL413 (BMS-863233) is a benzofuro[3,2-d]pyrimidine with a 4-oxo group (cyclic amide), 8-chloro, and 2-(S)-pyrrolidin-2-yl substitution. It achieves 3.4 nM IC50 against CDC7 kinase through ATP-competitive binding, with selectivity over CK2 (IC50 = 215 nM, ~63-fold), PIM1 (IC50 = 42 nM, ~12-fold), and pMCM2 (IC50 = 18 nM, ~5-fold) [1]. The 4-oxo group participates in a critical hydrogen-bonding network within the CDC7 ATP-binding pocket [1]. The target compound's 4-thioether-3-CF3-benzyl substitution replaces this H-bond donor/acceptor with a lipophilic, oxidizable thioether, precluding the same CDC7 binding mode. This deliberate structural divergence implies that the target compound addresses a different region of kinome space than XL413, making it a candidate for screening against kinases or targets where a 4-oxo group is not tolerated [2].

CDC7 XL413 kinase selectivity 4-substitution thioether ATP-competitive

Platelet Aggregation Inhibitory Potential: Patent-Established Class Activity for Benzofuro[3,2-d]pyrimidines

US Patent 3,706,747 (Pfizer Inc.) explicitly claims benzofuro[3,2-d]pyrimidines as inhibitors of platelet aggregation in warm-blooded animals, with particular emphasis on 4-amino and substituted amino congeners [1]. The patent establishes that the benzofuro[3,2-d]pyrimidine core, when appropriately substituted, possesses chemotherapeutic activity including antiplatelet effects. The target compound differs from the patent exemplars by bearing a 4-thioether rather than a 4-amino substituent; however, the core scaffold and the presence of an aryl substituent (3-CF3-benzyl) are consistent with the general structural parameters outlined in the claims, where R groups include trifluoromethyl as a permitted aromatic substituent [1]. Direct antiplatelet data for CAS 851130-50-2 are not available; this represents a testable hypothesis based on patent-class evidence.

platelet aggregation antithrombotic chemotherapeutic patent 4-substituted

Absence of Direct Compound-Specific Biological Data: A Transparent Assessment for Procurement Risk Management

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and Semantic Scholar (as of search date) did not identify any peer-reviewed publication reporting quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for 4-((3-(trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2) specifically [1][2]. The compound is not indexed in PubChem or ChEMBL. Available vendor pages (benchchem, evitachem—excluded per source policy) describe biological activity only in generic, non-quantitative terms . In contrast, closely related benzofuro[3,2-d]pyrimidines—XL413 (3.4 nM CDC7), cercosporamide (44 nM CaPkc1), amuvatinib (Phase 1/2 clinical), and anticancer leads (compound 4a, HepG2 IC50 = 0.70 μM)—have extensive published data [3][4][5]. This data asymmetry means the target compound should be treated as an unvalidated screening candidate, not a biologically credentialed tool compound. Procurement decisions should weigh the compound's structural novelty and derivatization potential against the absence of proof-of-target-engagement data.

data gap procurement risk screening compound unvalidated

Recommended Application Scenarios for 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine Based on Available Evidence


Antifungal Drug Discovery: CaPkc1 Screening in Azole-Resistant Candida albicans Models

The benzofuro[3,2-d]pyrimidine scaffold is one of the few validated chemotypes for CaPkc1 inhibition, with cercosporamide-derived analogs demonstrating both direct enzyme inhibition and synergistic fluconazole susceptibility restoration in resistant C. albicans strains [1]. The target compound, with its distinct 4-thioether-3-CF3-benzyl substitution, can serve as a structurally novel screening entry in CaPkc1 inhibition assays at 50–150 μM (the concentration range optimized in published benzofuro[3,2-d]pyrimidine evaluations) [2], followed by determination of fluconazole minimum inhibitory concentration (MIC) shift in co-administration experiments against azole-resistant clinical isolates.

Kinase Selectivity Profiling: Orthogonal Chemotype for Kinome-Wide Screening Panels

The 4-thioether substitution pattern of the target compound is orthogonal to the 4-oxo (XL413, CDC7-selective) and 4-amino/4-piperazinecarbothioamide (amuvatinib, multi-kinase) substitution types that dominate the published benzofuro[3,2-d]pyrimidine kinase inhibitor landscape [1][2]. The target compound is suitable for inclusion in diversity-oriented kinase screening panels to identify novel kinase targets that accommodate a lipophilic 4-thioether group, particularly where the oxidizable sulfur atom may engage unique interactions (e.g., with cysteine-rich kinase domains or metalloenzyme active sites).

Chemical Biology Probe Development: Sulfoxide/Sulfone Derivatization for Target Engagement Studies

The 4-thioether group provides a unique chemical handle for stepwise oxidation to sulfoxide and sulfone derivatives [1]. This enables the generation of a three-compound matched set (thioether, sulfoxide, sulfone) with graded hydrogen-bond acceptor capacity and polarity, which can be used in chemical biology studies to probe the electronic requirements of a target binding site. The 3-CF3 meta substitution adds an additional dimension of SAR exploration relative to the 4-CF3 para regioisomer (CAS 851130-51-3) [2].

Antiplatelet Agent Discovery: 4-Thioether Entry into a Patent-Validated Chemotype

US Patent 3,706,747 establishes the benzofuro[3,2-d]pyrimidine scaffold as an inhibitor of platelet aggregation, with specific claims covering trifluoromethyl-substituted aryl derivatives [1]. The target compound offers a 4-thioether variant outside the claimed 4-amino substitution scope, enabling freedom-to-operate exploration in antiplatelet drug discovery. Screening in standard in vitro platelet aggregation assays (ADP-, collagen-, or thrombin-induced) would serve as an initial validation step before advancing to in vivo antithrombotic models.

Quote Request

Request a Quote for 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.